![molecular formula C9H9Cl3N2O3 B13701024 Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate](/img/structure/B13701024.png)
Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate is a chemical compound known for its unique structure and properties. It is often used as a building block in various chemical syntheses and has applications in different fields such as chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate typically involves the reaction of 2,4,6-trichloropyrimidine with ethyl 2-hydroxypropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trichloropyrimidine moiety is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A similar compound with a trichlorophenoxy moiety, used as a herbicide.
2,4,6-Trichloro-1,3,5-Triazine: Another compound with a trichloropyrimidine structure, used as a linker in chemical synthesis.
Uniqueness
Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate is unique due to its specific combination of the ethyl propanoate and trichloropyrimidine moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .
Propiedades
Fórmula molecular |
C9H9Cl3N2O3 |
|---|---|
Peso molecular |
299.5 g/mol |
Nombre IUPAC |
ethyl 2-(2,4,6-trichloropyrimidin-5-yl)oxypropanoate |
InChI |
InChI=1S/C9H9Cl3N2O3/c1-3-16-8(15)4(2)17-5-6(10)13-9(12)14-7(5)11/h4H,3H2,1-2H3 |
Clave InChI |
CMJWWDMWBDLLOK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)OC1=C(N=C(N=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


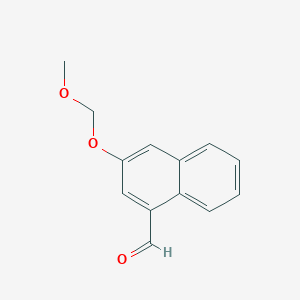
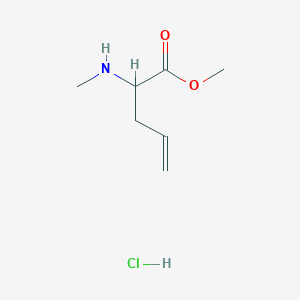



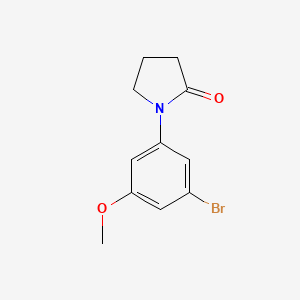


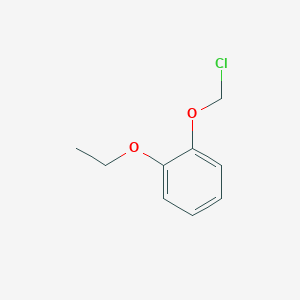

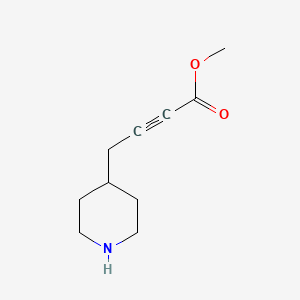
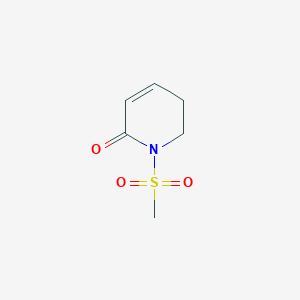
![3-[2-[1-(4-Chlorophenyl)ethylidene]hydrazino]-6-phenylpyridazine](/img/structure/B13701016.png)
![4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13701031.png)
